1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea
CAS No.: 67616-08-4
Cat. No.: VC1980703
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea - 67616-08-4](/images/structure/VC1980703.png)
Specification
CAS No. | 67616-08-4 |
---|---|
Molecular Formula | C17H20N2O3 |
Molecular Weight | 300.35 g/mol |
IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylurea |
Standard InChI | InChI=1S/C17H20N2O3/c1-21-15-9-8-13(12-16(15)22-2)10-11-18-17(20)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Standard InChI Key | YBVMNZMKNSBVJN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC |
Introduction
Chemical Identity and Structure
Basic Identification
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea is a crystalline solid characterized by unique structural features that contribute to its chemical identity. The compound is registered with CAS number 67616-08-4 and possesses a molecular formula of C17H20N2O3, corresponding to a molecular weight of 300.35 g/mol . The IUPAC name explicitly describes its structural arrangement, with the phenyl and 3,4-dimethoxyphenylethyl groups attached to opposite nitrogen atoms of the central urea functional group. The compound's structure can be represented by the SMILES notation COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2)OC, providing a standardized linear representation of the molecular structure that is machine-readable for computational chemistry applications. For more comprehensive structural representation, the standard InChI identifier InChI=1S/C17H20N2O3/c1-21-15-9-8-13(12-16(15)22-2)10-11-18-17(20)19-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) uniquely identifies this compound in chemical databases.
Structural Features and Characteristics
The molecular architecture of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea contains several key structural components that influence its chemical behavior and potential biological activities. The central urea linkage (-NH-CO-NH-) serves as both hydrogen bond donor and acceptor, enabling multiple points of interaction with potential biological targets. The phenyl ring directly attached to one nitrogen of the urea moiety provides a relatively planar, hydrophobic region that can participate in π-stacking interactions with aromatic amino acid residues in protein binding sites. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents at strategic positions on the aromatic ring, creating a specific electronic environment that may enhance binding to certain receptors. The ethylene (-CH2-CH2-) linker between the 3,4-dimethoxyphenyl group and the urea nitrogen imparts conformational flexibility to the molecule, allowing it to adopt optimal spatial arrangements for binding to biological targets. This distinctive combination of rigid aromatic systems connected by flexible linkages creates a molecule with balanced hydrophilic and hydrophobic regions that may contribute to favorable pharmacokinetic properties and receptor binding characteristics.
Physical and Chemical Properties
Chemical Reactivity and Stability
The chemical reactivity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea is primarily dictated by its functional groups and their electronic interactions. The urea functionality (-NH-CO-NH-) represents a relatively stable amide derivative that resists hydrolysis under physiological conditions, contributing to potential metabolic stability in biological systems. The carbonyl group of the urea moiety can participate in nucleophilic addition reactions under harsh conditions, but generally exhibits low reactivity in mild environments. The methoxy groups on the 3,4-dimethoxyphenyl ring are potential sites for O-demethylation reactions, particularly in biological systems containing cytochrome P450 enzymes, which might represent a primary metabolic pathway for this compound. These methoxy groups also influence the electron density of the aromatic ring, increasing electron density and potentially enhancing nucleophilic character. The unsubstituted phenyl ring presents a relatively unreactive aromatic system under physiological conditions, though it may undergo aromatic hydroxylation in metabolic processes. The aliphatic ethylene linker (-CH2-CH2-) connecting the dimethoxyphenyl group to the urea nitrogen represents a potential site for oxidative metabolism, particularly at the benzylic position adjacent to the aromatic ring. Understanding these reactivity patterns is crucial for predicting the compound's metabolic fate and potential interactions with biological targets.
Analytical Characterization
Spectroscopic Data
The spectroscopic profile of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea provides essential information for its identification and structural confirmation. Although specific nuclear magnetic resonance (NMR) data for this exact compound is limited in the available literature, the spectroscopic features can be inferred from structurally related compounds. In proton NMR (1H NMR) spectroscopy, the methoxy protons typically appear as two distinct singlets in the region of δ 3.7-3.9 ppm, each integrating for three protons, reflecting their slightly different chemical environments on the 3,4-positions of the phenyl ring. The ethylene linker protons would be expected to appear as two sets of triplets or multiplets in the range of δ 2.7-3.5 ppm, with the methylene group adjacent to the nitrogen typically appearing more downfield due to the deshielding effect of the electronegative nitrogen atom. The aromatic protons from both phenyl rings typically present as complex multiplets in the region of δ 6.4-7.7 ppm, with specific patterns reflecting their substitution patterns . The urea NH protons often appear as distinctive broad signals at approximately δ 8.8 ppm, with potential variation based on concentration and solvent effects. In infrared (IR) spectroscopy, characteristic absorption bands would include the urea carbonyl (C=O) stretching vibration at approximately 1630-1660 cm-1 and N-H stretching at 3300-3500 cm-1, providing diagnostic markers for the urea functional group.
Biological Activities
Receptor Binding Properties
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea shares structural similarities with compounds known to interact with various receptor systems, suggesting potential pharmacological activities. The 3,4-dimethoxyphenylethyl moiety appears in several bioactive compounds, including the sigma (σ) receptor ligand 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503), which demonstrates high affinity for sigma receptors with Ki values in the nanomolar range . Sigma receptors are implicated in various neurological processes and disorders, including depression, anxiety, and neuropathic pain, suggesting potential applications for sigma receptor ligands in these therapeutic areas. The structural similarities between 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea and SA4503, particularly the shared 3,4-dimethoxyphenylethyl group, suggest potential activity at sigma receptors, though the replacement of the piperazine ring with a urea linkage would likely alter binding characteristics and selectivity profiles. Studies on related compounds have shown that modifications to the 3,4-dimethoxy substitution pattern, such as replacement with methylenedioxy, ethylenedioxy, or propylenedioxy groups, can significantly impact binding affinity and selectivity . The urea linkage in 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea provides additional hydrogen bonding capabilities compared to the piperazine in SA4503, potentially creating different interaction patterns with receptor binding sites that could influence receptor subtype selectivity and binding kinetics.
Structure-Activity Relationships
Structural Analogs Comparison
The biological activity of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea can be better understood through comparison with structurally related compounds that have been more extensively characterized. The sigma receptor ligand SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine) shares the 3,4-dimethoxyphenylethyl moiety but contains a piperazine ring instead of the urea linkage found in our compound of interest . Studies on ether analogs of SA4503 have revealed that modifications to the methoxy groups significantly impact receptor binding affinity, with the highest σ1 receptor affinities (Ki values of 1.75-4.63 nM) observed for the parent compound and analogs with minimal steric bulk, such as the methylenedioxy analog . Another structural relative, (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, contains an acrylamide linkage instead of urea and has been reported as an α7nAChR agonist with potential applications in Alzheimer's disease treatment . This compound demonstrates the potential neurological applications of the 3,4-dimethoxyphenylethyl pharmacophore when combined with various linking groups. Additionally, 3,4-dimethoxyphenylethyl-1,3,5-triazinyl thiourea derivatives represent a more complex structural modification, where the phenyl urea is replaced with a triazinyl thiourea system . These compounds have demonstrated antibacterial and anti-HIV activities, highlighting the diverse biological potential of structures containing the 3,4-dimethoxyphenylethyl group . The comparison of these structural analogs suggests that while the 3,4-dimethoxyphenylethyl group contributes significantly to biological activity, the nature of the connecting linkage and the identity of the opposing aromatic system play crucial roles in determining specific receptor selectivity and therapeutic applications.
Functional Group Contributions
Comparative Analysis
Comparison with Related Urea Derivatives
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea belongs to a broader class of phenylurea derivatives that have demonstrated diverse biological activities across multiple therapeutic areas. Diarylureas have been reported as allosteric modulators of the cannabinoid CB1 receptor, with compounds such as PSNCBAM-1 showing complex pharmacological profiles that include enhancement of radioligand binding while antagonizing functional activity . These compounds have demonstrated potential applications in metabolic disorders, particularly as appetite suppressants, suggesting similar urea-based structures might target related biological pathways. In contrast to our compound of interest, many bioactive diarylureas feature substitutions on both phenyl rings, often including electron-withdrawing groups such as halogens, particularly chlorine at the 4-position of one phenyl ring . Structure-activity relationship studies on these compounds have revealed that the 4-position on phenyl groups often tolerates structural modifications but generally favors electron-withdrawing functionalities for optimal activity . The presence of the 3,4-dimethoxyphenylethyl group in 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea, instead of a directly attached second phenyl ring, represents a significant structural difference from typical diarylureas, potentially conferring unique pharmacological properties and receptor selectivity profiles. The flexibility introduced by the ethylene linker in our compound, compared to the more rigid diarylureas, may allow for adaptation to different binding site geometries, potentially expanding the range of potential biological targets.
Comparison with Other Neurologically Active Compounds
The 3,4-dimethoxyphenylethyl moiety present in 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea appears in several compounds with established neurological activities, suggesting potential applications in this therapeutic area. Structurally related 1,2,3,4-tetrahydroisoquinolines containing the 3,4-dimethoxy substitution pattern have demonstrated diverse biological activities, including effects on contractile activity and neurological functions . These compounds are often synthesized through cyclization reactions involving precursors that contain the 3,4-dimethoxyphenylethyl group, highlighting the importance of this structural feature in neurologically active compounds . The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines often involves ketoamides as intermediates, which undergo reduction and cyclization to form the isoquinoline ring system, providing potential synthetic connections between these compound classes . In contrast to these cyclic structures, 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea maintains an open, flexible structure that may interact differently with biological targets while still leveraging the binding contributions of the 3,4-dimethoxyphenyl group. The structural similarities to compounds with established neurological activities suggest that 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea may warrant investigation for potential applications in neurological disorders, particularly those involving sigma receptors, nicotinic acetylcholine receptors, or related neurotransmitter systems that have been implicated as targets for compounds containing the 3,4-dimethoxyphenyl pharmacophore.
Tables and Figures
Table 1: Physical and Chemical Properties of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea
Table 2: Comparison of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea with Structurally Related Compounds
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